molecular formula C14H12N4O B5680391 3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one

3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one

Cat. No.: B5680391
M. Wt: 252.27 g/mol
InChI Key: CBEYPOADIBVSFQ-UHFFFAOYSA-N
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Description

3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method involves the reaction of 2-phenyl-3-benzoxazin-4-one with hydrazine hydrate in ethanol, resulting in the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale reactions, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these enzymes and disrupt their activity makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities

Properties

IUPAC Name

3-amino-2-anilinoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-18-13(19)11-8-4-5-9-12(11)17-14(18)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEYPOADIBVSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
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Reactant of Route 3
3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 4
3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 5
3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 6
3-Amino-2-(phenylamino)-3,4-dihydroquinazolin-4-one

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